molecular formula C10H10O2 B1307888 6-Hydroxy-2-tetralone CAS No. 52727-28-3

6-Hydroxy-2-tetralone

Cat. No.: B1307888
CAS No.: 52727-28-3
M. Wt: 162.18 g/mol
InChI Key: RRWJKWKHVNDLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-tetralone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Derivatives in Medicinal Chemistry

6-Hydroxy-2-tetralone derivatives have been explored in medicinal chemistry for various pharmacological activities. For instance, certain derivatives were designed as semirigid congeners of m-tyramine, aiming to inhibit metabolic hydroxylation. These compounds showed potential in dopamine receptor-related assays, suggesting their relevance in neurological research and potential therapeutic applications (Cannon et al., 1980).

Anti-leishmanial and Anti-tubercular Activities

Tetralones, including derivatives of this compound, have been investigated for their anti-leishmanial and anti-tubercular properties. For example, certain tetralone compounds isolated from plants demonstrated activity against protozoan parasites like Leishmania spp., suggesting their potential in treating diseases like cutaneous leishmaniasis (Fournet et al., 1994). Additionally, 4-hydroxy-α-tetralone and its derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential in anti-tubercular therapy (Upadhyay et al., 2012).

Synthesis of Biologically Relevant Molecules

This compound serves as a versatile intermediate in the synthesis of biologically relevant molecules. Its highly oxygenated analogs are valuable for constructing molecules of biological interest, highlighting its significance in the field of synthetic chemistry (Ghatak et al., 2003).

Safety and Hazards

6-Hydroxy-2-tetralone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,11H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWJKWKHVNDLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404433
Record name 6-HYDROXY-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52727-28-3
Record name 6-HYDROXY-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-tetralone
Reactant of Route 2
6-Hydroxy-2-tetralone
Reactant of Route 3
Reactant of Route 3
6-Hydroxy-2-tetralone
Reactant of Route 4
6-Hydroxy-2-tetralone
Reactant of Route 5
6-Hydroxy-2-tetralone
Reactant of Route 6
6-Hydroxy-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.